REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[NH2:5][C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15]C)[C:9]=2[N:10]=1>CCS>[NH2:5][C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[C:9]=2[N:10]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC=C2)OC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0–5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation and extraction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C(=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |